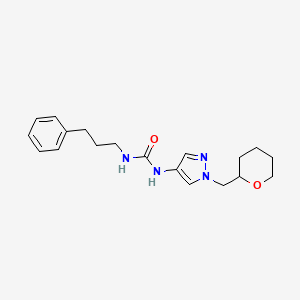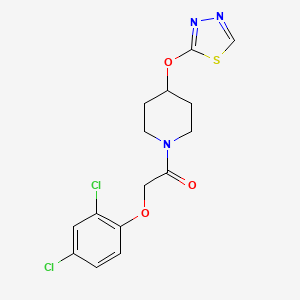
1-(4-((1,3,4-Thiadiazol-2-yl)oxy)piperidin-1-yl)-2-(2,4-dichlorophenoxy)ethan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-((1,3,4-Thiadiazol-2-yl)oxy)piperidin-1-yl)-2-(2,4-dichlorophenoxy)ethan-1-one is a useful research compound. Its molecular formula is C15H15Cl2N3O3S and its molecular weight is 388.26. The purity is usually 95%.
BenchChem offers high-quality 1-(4-((1,3,4-Thiadiazol-2-yl)oxy)piperidin-1-yl)-2-(2,4-dichlorophenoxy)ethan-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-((1,3,4-Thiadiazol-2-yl)oxy)piperidin-1-yl)-2-(2,4-dichlorophenoxy)ethan-1-one including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Corrosion Inhibition
Thiadiazole derivatives have been explored for their potential as corrosion inhibitors. Studies involving quantum chemical and molecular dynamics simulation suggest that thiadiazole derivatives can effectively inhibit the corrosion of iron metal. These simulations provide insights into the interaction strengths between metal surfaces and thiadiazole molecules, which are crucial for developing new corrosion inhibitors (Kaya et al., 2016).
Synthesis of Thiadiazoles
Research into the reactions of dihalogenoethanone oximes with tetrasulfur tetranitride has provided a method for synthesizing 3-aryl-4-halogeno-1,2,5-thiadiazoles. These reactions underscore the versatility of thiadiazole derivatives in chemical synthesis and their potential applications in various fields, including materials science and pharmaceutical chemistry (Yoon, Cho, & Kim, 1998).
Antibacterial Screening
Thiadiazole derivatives have also been screened for antibacterial activity. The synthesis of novel thiadiazoles, triazoles, and oxadiazoles containing the piperazine nucleus has led to compounds with moderate activity against bacteria such as Bacillus Subtilis and Escherichia Coli. This research highlights the potential of thiadiazole derivatives in the development of new antibacterial agents (Deshmukh et al., 2017).
Anti-arrhythmic Activity
Piperidine-based thiadiazole derivatives have been investigated for their anti-arrhythmic activity. The synthesis and pharmacological evaluation of these compounds indicate significant potential in the treatment of arrhythmias. This research contributes to the understanding of the medicinal applications of thiadiazole derivatives (Abdel‐Aziz et al., 2009).
Heterocyclic Synthesis
Thiadiazole derivatives are key intermediates in the synthesis of heterocyclic compounds. Studies on the preparation of non-ionic surfactants containing thiadiazole along with piperidine and piperazine indicate their utility in creating compounds with potential applications in surface science and microbiology (Abdelmajeid et al., 2017).
Propriétés
IUPAC Name |
2-(2,4-dichlorophenoxy)-1-[4-(1,3,4-thiadiazol-2-yloxy)piperidin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15Cl2N3O3S/c16-10-1-2-13(12(17)7-10)22-8-14(21)20-5-3-11(4-6-20)23-15-19-18-9-24-15/h1-2,7,9,11H,3-6,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFRCVKVQYPPZGL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=NN=CS2)C(=O)COC3=C(C=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15Cl2N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,4-Dichlorophenoxy)-1-[4-(1,3,4-thiadiazol-2-yloxy)piperidin-1-yl]ethan-1-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

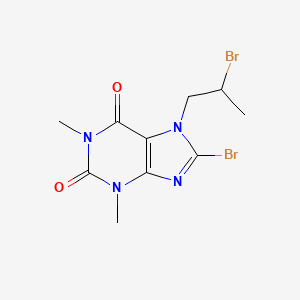




![N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-3,3,3-trifluoropropanamide](/img/structure/B2517736.png)
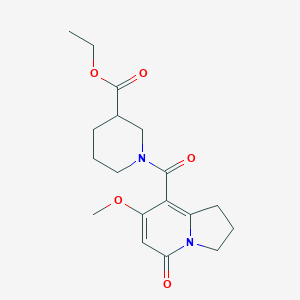
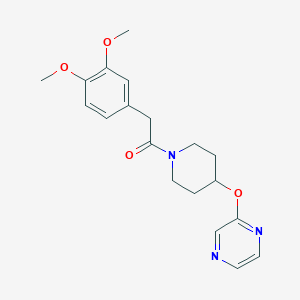


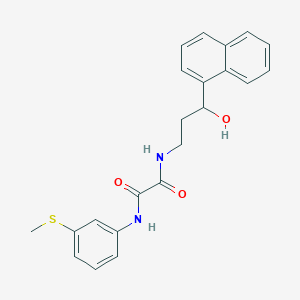
![N-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]thiophene-3-carboxamide](/img/structure/B2517745.png)
